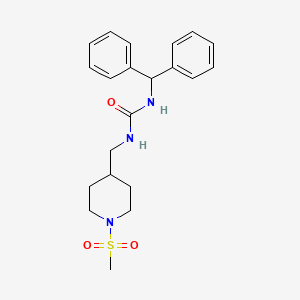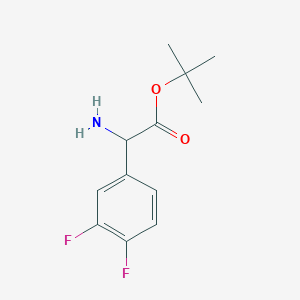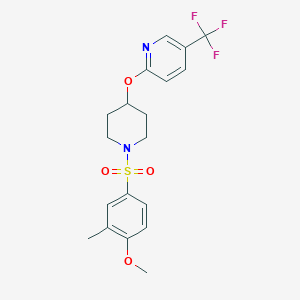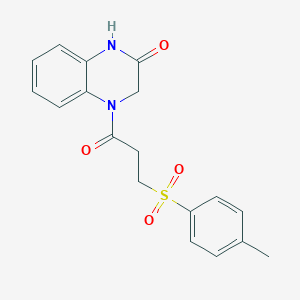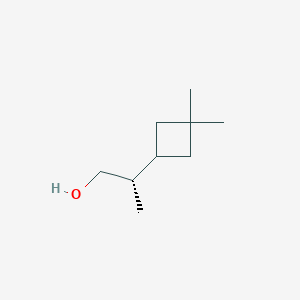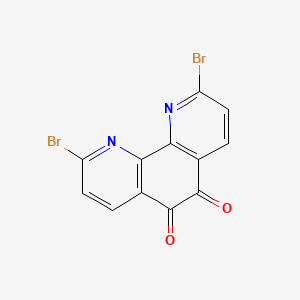
2,9-Dibromo-1,10-phenanthroline-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dibromo-1,10-phenanthroline-5,6-dione is a chemical compound with the molecular formula C12H4Br2N2O2 . It has a molecular weight of 367.98 . It is a solid substance and is stored under an inert atmosphere at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for 2,9-Dibromo-1,10-phenanthroline-5,6-dione is 1S/C12H4Br2N2O2/c13-7-3-1-5-9 (15-7)10-6 (12 (18)11 (5)17)2-4-8 (14)16-10/h1-4H . The crystal structure of a similar compound, 2,9-dibromo-1,10-phenanthroline, has been reported to be orthorhombic, with a Pna 2 1 (no. 33) space group .Physical And Chemical Properties Analysis
2,9-Dibromo-1,10-phenanthroline-5,6-dione has a predicted boiling point of 574.3±50.0 °C and a predicted density of 2.068±0.06 g/cm3 . It has a molar refractivity of 70.2±0.3 cm3, and its polar surface area is 60 Å2 .Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
Electrochemical Behavior and Sensing : 1,10-Phenanthroline-5,6-dione, a derivative of 2,9-Dibromo-1,10-phenanthroline, exhibits interesting electrochemical properties. A study demonstrated its role in selective recognition of copper ions and sensing hydrogen peroxide. This was achieved by modifying electrodes with multiwalled carbon nanotubes and 1,10-phenanthroline-5,6-dione (Gayathri & Kumar, 2014).
Evaluation as a Redox Mediator : Another research focused on the redox mediating properties of 1,10-Phenanthroline-5,6-dione for glucose oxidase modified electrodes. This demonstrated its potential in developing glucose biosensors (Ramanavičius et al., 2014).
Synthetic Chemistry
- Synthesis of Metal Complexes : The synthesis and reactivity of 2,9-Diphenyl-1,10-phenanthroline-5,6-dione were explored, revealing its potential in creating metal complexes useful in photovoltaic devices and solar fuels. The dione can be obtained by oxidation and used for further chemical modifications (Lehnig et al., 2014).
Material Science
Electrochemical Impedance Spectroscopy : Studies on electrochemical impedance spectroscopy of 1,10-Phenanthroline-5,6-dione modified electrodes have shown its effectiveness in modifying electrode properties. This paves the way for its application in various electrochemical systems (Ramanavičius et al., 2014).
DNA Binding Studies : Research involving 1,10-Phenanthroline-5,6-diol, a related compound, showed its ability to bind to DNA. This suggests potential applications in the development of new pharmaceuticals or as tools in molecular biology (Wu et al., 2002).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that 1,10-phenanthroline-5,6-dione, a similar compound, forms complexes with cu (ii) and ag (i) that show potent anti-fungal and anti-cancer activity . These complexes may interact with various cellular targets, leading to their observed biological effects.
Mode of Action
It is known that 1,10-phenanthroline-5,6-dione forms complexes with transition metals, leading to the catalytic oxidation of nadh at low overpotential . This suggests that 2,9-Dibromo-1,10-phenanthroline-5,6-dione might interact with its targets in a similar manner, possibly leading to changes in cellular redox states.
Result of Action
It is known that 1,10-phenanthroline-5,6-dione and its complexes show potent anti-fungal and anti-cancer activity . This suggests that 2,9-Dibromo-1,10-phenanthroline-5,6-dione might have similar effects, possibly through the induction of oxidative stress or other cytotoxic mechanisms.
Action Environment
It is known that this compound is stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to oxygen, moisture, or temperature
Eigenschaften
IUPAC Name |
2,9-dibromo-1,10-phenanthroline-5,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br2N2O2/c13-7-3-1-5-9(15-7)10-6(12(18)11(5)17)2-4-8(14)16-10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWHEXBKSREKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)C(=O)C3=C2N=C(C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dibromo-1,10-phenanthroline-5,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

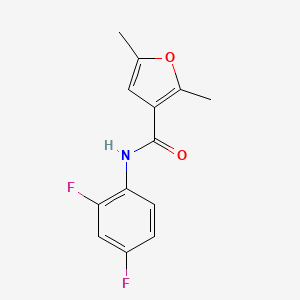
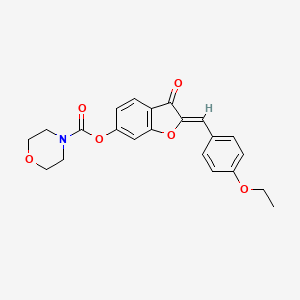
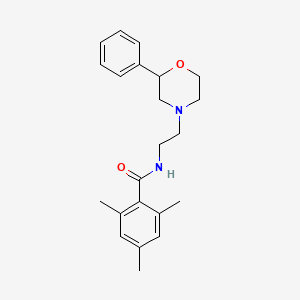
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B3009504.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009506.png)
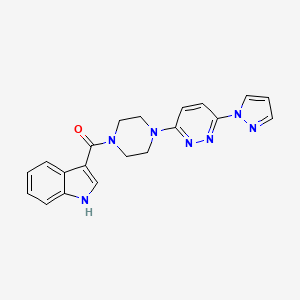
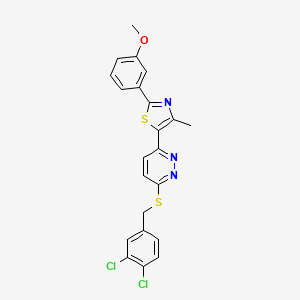
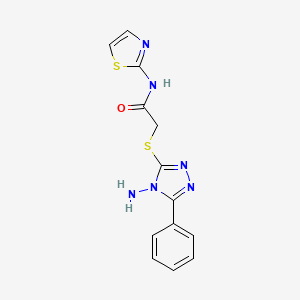
![6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3009511.png)
